

In-Depth Technical Guide: 3-(Quinoxalin-2-yl)aniline

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Compound of Interest

Compound Name: 3-(2-Quinoxaliny)aniline

Cat. No.: B186197

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological context of 3-(quinoxalin-2-yl)aniline, a heterocyclic aromatic amine containing a quinoxaline moiety. Quinoxaline derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.

Core Compound Identification

A clear identification of 3-(quinoxalin-2-yl)aniline is fundamental for any research or development endeavor. The standardized nomenclature and registry number are as follows:

Identifier	Value	Reference
IUPAC Name	3-quinoxalin-2-ylaniline	[1]
CAS Number	432004-76-7	[1]
Molecular Formula	C ₁₄ H ₁₁ N ₃	[1]
Molecular Weight	221.26 g/mol	[1]

Synthesis and Characterization

The synthesis of 3-(quinoxalin-2-yl)aniline, also referred to as 3-(quinoxalin-2-yl)benzenamine, has been reported in the scientific literature. The general and well-established method for

synthesizing the quinoxaline core involves the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound.[2][3]

Experimental Protocol: Synthesis of Quinoxaline Derivatives

While a highly detailed, step-by-step protocol for the synthesis of 3-(quinoxalin-2-yl)aniline is not readily available in the public domain, a general and widely adopted experimental procedure for the synthesis of quinoxaline derivatives is presented below. This can be adapted by selecting the appropriate precursors.

General Procedure:

- **Reactant Preparation:** An o-phenylenediamine derivative and a 1,2-dicarbonyl compound are dissolved in a suitable solvent, such as ethanol or acetic acid.[3]
- **Condensation Reaction:** The reaction mixture is typically stirred at room temperature or heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). [3]
- **Catalysis (Optional):** In some instances, a catalyst may be employed to improve the reaction rate and yield. Various catalysts, including solid acid catalysts, metal nanoparticles, and iodine, have been utilized in quinoxaline synthesis.[2][4]
- **Work-up and Purification:** Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield the desired quinoxaline derivative.

For the specific synthesis of 3-(quinoxalin-2-yl)aniline, the likely precursors would be 1,2-diaminobenzene and (3-aminophenyl)glyoxal or a derivative thereof.

Characterization Data

Characterization of 3-(quinoxalin-2-yl)aniline has been reported with the following spectral data:

Spectral Data	Observed Peaks
¹³ C NMR (75 MHz, CDCl ₃)	δ (ppm) 113.8, 117.0, 129.1, 129.4, 129.5, 130.1, 130.2, 137.8, 141.6, 142.2, 143.5, 147.3, 152.0
Mass Spectrometry (ESI)	m/z: 222 (M+H) ⁺

This data is indicative of the successful synthesis of the target compound.[\[5\]](#)

Biological Activity and Potential Applications

While specific biological data for 3-(quinoxalin-2-yl)aniline is limited in publicly accessible literature, the broader class of quinoxaline derivatives has been extensively studied and shown to possess a wide array of pharmacological activities. This suggests that 3-(quinoxalin-2-yl)aniline could be a valuable scaffold for further investigation and drug development.

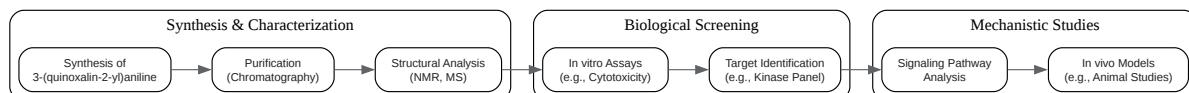
Quinoxaline derivatives have demonstrated significant potential in the following areas:

- **Anticancer Activity:** Numerous quinoxaline derivatives have been synthesized and evaluated for their antitumor properties. They have been shown to act as inhibitors of various kinases, such as FGFR1, and may interfere with crucial cellular signaling pathways involved in cancer progression.[\[6\]](#)
- **Antimicrobial Activity:** The quinoxaline scaffold is a common feature in compounds exhibiting antibacterial and antifungal properties.[\[2\]](#)
- **Antiviral Activity:** Certain quinoxaline derivatives have been investigated for their potential as antiviral agents.
- **Anti-inflammatory and Analgesic Activity:** Some compounds containing the quinoxaline moiety have shown promise as anti-inflammatory and pain-relieving agents.[\[2\]](#)

The diverse biological activities of quinoxalines stem from the ability of the heterocyclic ring system to interact with various biological targets.

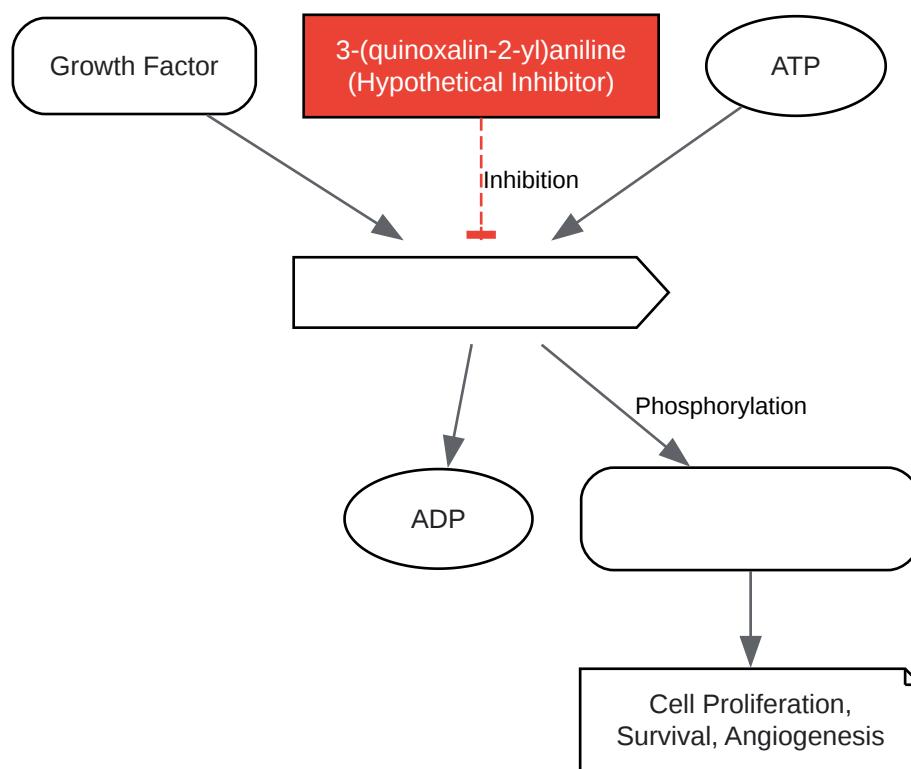
Experimental Workflows and Signaling Pathways

To illustrate the general process of investigating novel quinoxaline derivatives, a conceptual experimental workflow is presented below. Furthermore, a simplified diagram of a generic kinase inhibition pathway, a common mechanism of action for many anticancer quinoxaline compounds, is provided.



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A conceptual workflow for the development of novel quinoxaline-based therapeutic agents.



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A simplified diagram of a receptor tyrosine kinase signaling pathway and hypothetical inhibition.

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